molecular formula C3H13Cl2N2OPPt B141591 Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum CAS No. 129241-79-8

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum

Cat. No. B141591
CAS RN: 129241-79-8
M. Wt: 390.1 g/mol
InChI Key: ICLRFFUEEPHKNV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum, also known as JM216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has been designed to overcome the limitations of cisplatin, such as toxicity and resistance.

Mechanism of Action

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has been found to have lower toxicity than cisplatin, which makes it a promising alternative. It has also been shown to have a longer half-life in the body, which allows for less frequent dosing. However, it can still cause side effects such as nausea, vomiting, and myelosuppression.

Advantages and Limitations for Lab Experiments

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has several advantages for lab experiments, including its stability and ease of synthesis. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for the development of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum. One potential area of research is the use of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum in combination with other anticancer drugs to enhance its efficacy. Another area of research is the development of new formulations of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum that can improve its bioavailability and reduce its toxicity. Additionally, the use of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum in combination with targeted therapies, such as immunotherapy, is an area of active research.
In conclusion, Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum is a promising alternative to cisplatin for the treatment of cancer. Its mechanism of action and biochemical effects make it an attractive option for further research, and its advantages and limitations for lab experiments should be considered when designing studies. The exploration of future directions for the development of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum could lead to improved cancer therapies and better patient outcomes.

Synthesis Methods

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum is synthesized by reacting cisplatin with S-2-(dimethylphosphino)ethyl-L-cysteine, which forms a platinum complex that is then treated with ammonia to form Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum. The synthesis method has been optimized to produce high yields of pure Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum.

Scientific Research Applications

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of cancer types, including ovarian, lung, breast, and prostate cancer.

properties

CAS RN

129241-79-8

Product Name

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum

Molecular Formula

C3H13Cl2N2OPPt

Molecular Weight

390.1 g/mol

IUPAC Name

azane;dimethylphosphorylmethanamine;platinum(2+);dichloride

InChI

InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2

InChI Key

ICLRFFUEEPHKNV-UHFFFAOYSA-L

SMILES

CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2]

synonyms

amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum
I-ADMP-Platinum

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.